2-(Oxiran-2-ylmethyl)oxane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

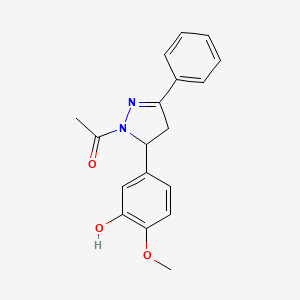

“2-(Oxiran-2-ylmethyl)oxane” is a chemical compound with the CAS Number: 89897-09-6 . It has a molecular weight of 128.17 and its IUPAC name is 2-(oxiran-2-ylmethyl)tetrahydrofuran . The compound is typically stored at a temperature of 4°C and is in liquid form .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC) was synthesized by a new two-step method without using harmful epichlorohydrin . Another study reported the reaction of activated esters with epoxides for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds .Molecular Structure Analysis

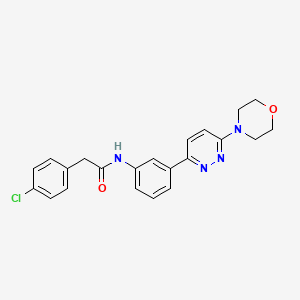

The InChI code for “this compound” is 1S/C7H12O2/c1-2-6(8-3-1)4-7-5-9-7/h6-7H,1-5H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

The reaction of activated esters with epoxides has been studied for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds . Another study examined the effects of combining oxetanes and epoxides on the reactivity of each monomer, the overall reaction kinetics, and the final physical properties of the polymer films .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound is typically stored at a temperature of 4°C .科学的研究の応用

Corrosion Inhibition

"2-(Oxiran-2-ylmethyl)oxane" compounds have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. The aromatic epoxy monomers, including compounds related to "this compound," were synthesized and investigated for their anticorrosive behavior. These studies reveal that such compounds can significantly protect carbon steel from corrosion in acidic solutions, demonstrating their potential as environmentally friendly corrosion inhibitors (Dagdag et al., 2019).

Weak Hydrogen Bonds

Research has explored the weak hydrogen bonding capabilities of oxirane compounds, such as in the study of oxirane-trifluoromethane dimers. This work provides insights into the structural and energetic features of C-H...O and C-H...F-C interactions, classifying them as weak hydrogen bonds. Such understanding is crucial for the development of new materials and chemical processes involving oxirane derivatives (Alonso et al., 2004).

Polymer Synthesis

"this compound" and its derivatives are key in synthesizing novel polymers, such as during the enzymatic ring-opening polymerization of oxiranes with dicarboxylic anhydrides to produce polyesters. These processes highlight the compound's role in creating polymers with unique properties, potentially applicable in various industrial and biomedical fields (Soeda et al., 2002).

Material Science

In material science, "this compound" derivatives have been utilized to develop highly functionalized epoxy macromolecules for anti-corrosive coatings. These studies emphasize the compound's utility in enhancing the durability and efficiency of protective coatings for metals, demonstrating significant advancements in materials science and engineering applications (Dagdag et al., 2020).

作用機序

Target of Action

It’s known that this compound is used in the synthesis of various biochemical reagents , suggesting that it may interact with a wide range of molecular targets.

Mode of Action

It’s known that this compound can react with active esters, leading to self-curable, highly flexible epoxy compounds . This suggests that 2-(Oxiran-2-ylmethyl)oxane may interact with its targets through the formation of covalent bonds, resulting in changes to the targets’ structure and function .

Biochemical Pathways

Given its reactivity with active esters , it’s plausible that this compound could influence pathways involving ester-containing molecules. The downstream effects of such interactions would depend on the specific roles of these molecules in cellular processes.

Result of Action

It’s known that this compound can react with active esters to form self-curable, highly flexible epoxy compounds . This suggests that this compound could induce structural changes in its targets, potentially altering their function.

Action Environment

Like many chemical reactions, its reactivity with active esters could be influenced by factors such as temperature, ph, and the presence of catalysts .

Safety and Hazards

The safety information for “2-(Oxiran-2-ylmethyl)oxane” includes pictograms GHS02 and GHS07 . The hazard statements include H226, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

将来の方向性

The findings from the study on the reaction of activated esters with epoxides for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds provide a new design strategy for preparing high-Tg and low-dissipation epoxy thermosets . Another study demonstrated that the addition of oxetanes to formulations is correlated to improvements in polymerization kinetics and polymer properties during dark cure .

生化学分析

Biochemical Properties

2-(Oxiran-2-ylmethyl)oxane can participate in a variety of biochemical reactions . It has been found to interact with enzymes, proteins, and other biomolecules, contributing to the complexity of biochemical processes . The nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects are likely to be cell-type dependent and influenced by the local biochemical environment.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level underpin its effects on cells and biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

2-(oxiran-2-ylmethyl)oxane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-4-9-7(3-1)5-8-6-10-8/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFSZZRVLJRIMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-naphthalen-1-yl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2844297.png)

![(2,5-Dimethylpyrazol-3-yl)-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2844299.png)

![4-(4-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2844302.png)

![4-{1-[(Tert-butoxy)carbonyl]-3-fluoroazetidin-3-yl}benzoic acid](/img/structure/B2844303.png)

![N-benzyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2844311.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844316.png)